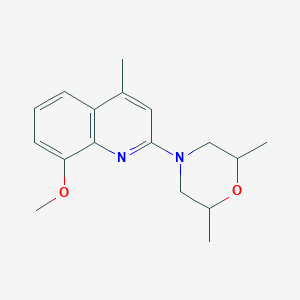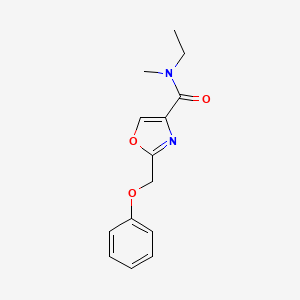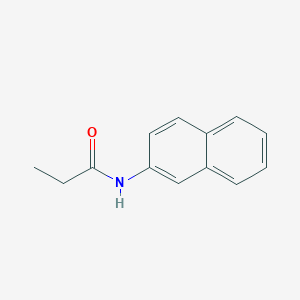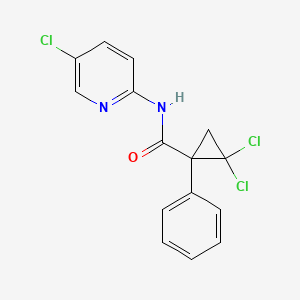![molecular formula C17H13N3O4S B5126278 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as "nitrobenzylthioinosine" or "NBMPR," and it has been shown to possess potent inhibitory effects on the cellular uptake of nucleosides.
Mecanismo De Acción
The mechanism of action of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one involves the inhibition of nucleoside transporters, which are responsible for the cellular uptake of nucleosides. This inhibition leads to the accumulation of nucleoside analogs in the cells, which enhances their therapeutic efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of nucleoside transporters, increased accumulation of nucleoside analogs in cells, and enhanced therapeutic efficacy of nucleoside analogs. The compound has also been shown to have anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one in lab experiments include its potent inhibitory effects on nucleoside transporters, which make it a useful tool for studying the cellular uptake of nucleosides. The compound's ability to enhance the therapeutic efficacy of nucleoside analogs also makes it a valuable agent for studying cancer chemotherapy and antiviral therapy.
The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal. The compound's specificity for nucleoside transporters also limits its use in studying other cellular processes.
Direcciones Futuras
Future research on 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one could focus on its potential therapeutic applications in other diseases, such as neurological disorders and metabolic disorders. The compound's anti-inflammatory and immunosuppressive effects could also be studied in more detail to identify new therapeutic targets.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound's inhibitory effects on nucleoside transporters have been shown to enhance the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy. Future research on this compound could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one involves the reaction of 4-(methylamino)phenol with 3-nitrobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst. This reaction leads to the formation of the thiazole ring and the nitrobenzylidene group, which are essential for the compound's biological activity.
Aplicaciones Científicas De Investigación
The scientific research on 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one has focused on its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. The compound's inhibitory effects on nucleoside transporters have been shown to enhance the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy.
Propiedades
IUPAC Name |
(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-19(12-5-7-14(21)8-6-12)16-15(25-17(22)18-16)10-11-3-2-4-13(9-11)20(23)24/h2-10,21H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBOLQHZPSMGSW-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)SC2=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C\2=NC(=O)S/C2=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)

![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)

![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)

![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
